molecular formula C5H5N3O4S B13993694 2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid CAS No. 78101-65-2

2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid

Cat. No.: B13993694
CAS No.: 78101-65-2
M. Wt: 203.18 g/mol
InChI Key: ZLILIFUMBWGNIS-UHFFFAOYSA-N
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Description

2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid is a compound that features a nitroimidazole moiety linked to an acetic acid group via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid typically involves the nitration of imidazole followed by the introduction of a sulfanyl group and subsequent acetic acid functionalization. One common route involves the nitration of imidazole to form 5-nitroimidazole, which is then reacted with thiol-containing compounds to introduce the sulfanyl group. The final step involves the carboxylation of the sulfanyl intermediate to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid involves its interaction with biological molecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes it effective as an antimicrobial agent. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid is unique due to the presence of the sulfanyl group, which can influence its chemical reactivity and biological interactions. This structural feature may provide advantages in terms of specificity and potency compared to other nitroimidazole derivatives .

Properties

CAS No.

78101-65-2

Molecular Formula

C5H5N3O4S

Molecular Weight

203.18 g/mol

IUPAC Name

2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid

InChI

InChI=1S/C5H5N3O4S/c9-3(10)1-13-5-4(8(11)12)6-2-7-5/h2H,1H2,(H,6,7)(H,9,10)

InChI Key

ZLILIFUMBWGNIS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])SCC(=O)O

Origin of Product

United States

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